(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane
Description
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane is a highly specialized organosulfur compound characterized by a sulfane (λ⁶-sulfur) core with a dioxo functional group. The structure features a 4-bromophenyl substituent and a propyl chain terminated with a 3-(trifluoromethyl)phenoxy group. The λ⁶-sulfur designation indicates a hypervalent sulfur center in the +6 oxidation state, typical of sulfones or sulfonamides.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylpropoxy]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3O3S/c17-13-5-7-15(8-6-13)24(21,22)10-2-9-23-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSAREIIRLHFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and reducing production time .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives .
Scientific Research Applications
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Bromophenyl-Containing Compounds
- 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (): This acetamide derivative shares the 4-bromophenyl group but differs in its core structure (amide vs. sulfane) and substituents (acryloyl vs. phenoxypropyl). The bromophenyl group in both compounds enhances lipophilicity and may contribute to π-π stacking interactions. However, the sulfane core in the target compound likely offers greater thermal stability due to the hypervalent sulfur’s resistance to oxidation compared to the amide backbone .
- [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine (): This amine derivative features a bromophenyl group and a pyridine moiety. While the target compound’s trifluoromethylphenoxy group is more electron-withdrawing than pyridine, both substituents introduce steric bulk. The dimethylamine group in this compound contrasts with the sulfane core, which may reduce nucleophilicity but enhance electrophilic reactivity in the target molecule .
Trifluoromethyl-Containing Compounds
- 3-(Trifluoromethyl)phenoxy analogs: The trifluoromethyl group in the target compound is a strong electron-withdrawing substituent, comparable to nitro or cyano groups in similar compounds. For example, in sulfonamide drugs, trifluoromethyl groups improve metabolic stability and membrane permeability. This effect likely extends to the target compound, distinguishing it from non-fluorinated analogs .
Sulfur-Based Compounds
- Sulfones and Sulfonamides :
The λ⁶-sulfur core aligns the target compound with sulfones (e.g., diaryl sulfones). However, the presence of bromine and trifluoromethyl groups may lower its pKa compared to simpler sulfones, enhancing its acidity and solubility in polar solvents. In contrast, sulfonamides with similar substituents often exhibit stronger hydrogen-bonding capacity due to the -NH group, which the target compound lacks .
Data Tables for Comparative Analysis
| Property | Target Compound | 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide | [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine |
|---|---|---|---|
| Core Structure | λ⁶-Sulfane with dioxo group | Acetamide with acryloyl-phenoxy chain | Amine with pyridine-bromophenyl chain |
| Key Substituents | 4-Bromophenyl, 3-(trifluoromethyl)phenoxy | 4-Bromophenyl, acryloyl | 4-Bromophenyl, pyridine |
| Electron Effects | Strongly electron-withdrawing (Br, CF₃) | Moderate electron-withdrawing (Br, acryloyl) | Mixed (Br electron-withdrawing, pyridine π-acidic) |
| Predicted LogP | ~3.8 (high lipophilicity) | ~4.2 | ~2.9 |
| Thermal Stability | High (λ⁶-sulfur) | Moderate (amide backbone) | Low (tertiary amine) |
Biological Activity
(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a bromophenyl group, a dioxo moiety, and a trifluoromethylphenoxypropyl group linked to a lambda 6-sulfane core. Its multifaceted nature makes it suitable for applications in organic synthesis, medicinal chemistry, and material science.
The compound's structure contributes to its distinct reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, while the dioxo group can participate in redox reactions. The trifluoromethyl group is known for increasing lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives displayed significant inhibition zones, suggesting potential as a lead compound in antibiotic development.
- Cytotoxicity in Cancer Cells : In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.
Comparison with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane | Chlorine instead of Bromine | Moderate antimicrobial activity |
| (4-Fluorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane | Fluorine instead of Bromine | Lower cytotoxicity |
| (4-Iodophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane | Iodine instead of Bromine | Enhanced enzyme inhibition |
The brominated variant demonstrates superior reactivity and biological activity compared to its halogen counterparts, making it a promising candidate for further research.
Q & A
Basic Questions
Q. What are the critical steps in synthesizing (4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane, and how can purity be ensured?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfoxidation and coupling of the 4-bromophenyl group with the trifluoromethylphenoxypropyl moiety. Key steps:
Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards.
Yield Optimization : Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of sulfonyl chloride to aryl ether).
- Reference : Multi-step synthesis strategies for structurally similar sulfane derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and trifluoromethylphenoxy chain (δ ~6.8–7.2 ppm).
- ¹⁹F NMR : Identify trifluoromethyl groups (δ ~-60 to -65 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode with <2 ppm error).
- X-ray Crystallography : Resolve dioxo-lambda~6~-sulfane geometry if single crystals are obtainable.
- Reference : Structural elucidation protocols for bromophenyl-sulfane derivatives .
Advanced Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
Controlled Replication : Repeat stability assays (e.g., 1 mg/mL in buffers pH 2–12 at 25°C/40°C) with triplicate measurements.
Multivariate Analysis : Use ANOVA to identify significant degradation factors (pH, temperature, ionic strength).
Mechanistic Studies : Employ LC-MS to detect degradation products (e.g., hydrolysis of the sulfane group).
- Reference : Experimental designs for stability analysis in split-plot studies .
Q. What methodologies are recommended for evaluating this compound’s environmental fate and bioavailability?
- Methodological Answer :
- Key Parameters :
| Parameter | Method | Reference Standard |
|---|---|---|
| LogP (Octanol-Water) | Shake-flask method with HPLC | OECD 117 |
| Aerobic Degradation | Closed Bottle Test (OECD 301D) | EPA 835.1110 |
| Bioaccumulation | In vitro assays (e.g., PAMPA) | OECD 305 |
- Field Studies : Use microcosms to simulate soil/water systems and track metabolite formation via GC-MS.
- Reference : Tiered environmental impact assessment frameworks .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).
QSAR Modeling : Corrate electronic descriptors (HOMO/LUMO energies) with bioactivity data from in vitro assays.
MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- Reference : Integration of computational and experimental SAR workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
